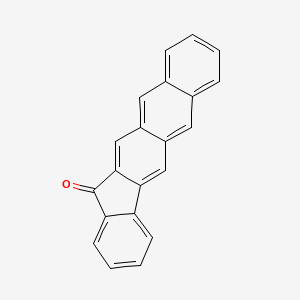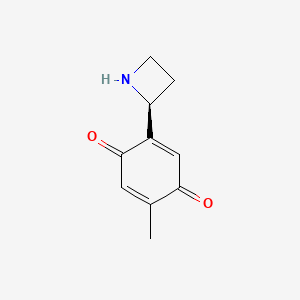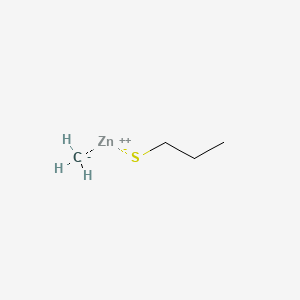
Methyl(propylthio)zinc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(propylthio)zinc is an organozinc compound that features a zinc atom bonded to a methyl group and a propylthio group
准备方法
Synthetic Routes and Reaction Conditions
Methyl(propylthio)zinc can be synthesized through several methods. One common approach involves the reaction of zinc chloride with methylmagnesium bromide and propylthiol in an anhydrous solvent such as tetrahydrofuran (THF). The reaction typically requires low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient and scalable production of the compound, ensuring consistency and purity.
化学反应分析
Types of Reactions
Methyl(propylthio)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to yield simpler organozinc compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the propylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organozinc compounds.
Substitution: Various substituted organozinc compounds depending on the nucleophile used.
科学研究应用
Methyl(propylthio)zinc has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex pharmaceutical compounds.
Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism by which methyl(propylthio)zinc exerts its effects involves the interaction of the zinc atom with various molecular targets. The zinc atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic addition and substitution. The propylthio group can also participate in these reactions, enhancing the compound’s reactivity and versatility.
相似化合物的比较
Similar Compounds
Dimethylzinc: Features two methyl groups bonded to zinc.
Diethylzinc: Features two ethyl groups bonded to zinc.
Methyl(ethylthio)zinc: Similar structure but with an ethylthio group instead of a propylthio group.
Uniqueness
Methyl(propylthio)zinc is unique due to the presence of the propylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.
属性
CAS 编号 |
1072-00-0 |
|---|---|
分子式 |
C4H10SZn |
分子量 |
155.6 g/mol |
IUPAC 名称 |
zinc;carbanide;propane-1-thiolate |
InChI |
InChI=1S/C3H8S.CH3.Zn/c1-2-3-4;;/h4H,2-3H2,1H3;1H3;/q;-1;+2/p-1 |
InChI 键 |
BTUZLVMZZMYLMB-UHFFFAOYSA-M |
规范 SMILES |
[CH3-].CCC[S-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)
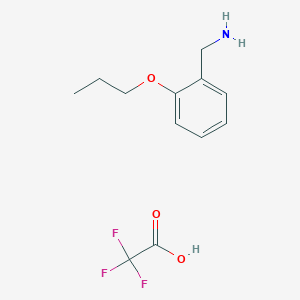

![6-(3-Bromophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641115.png)
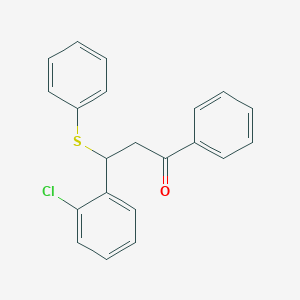
![N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine](/img/structure/B12641117.png)
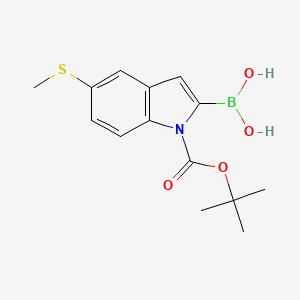
![6,14-Diiodoniatetracyclo[9.2.1.05,13.07,12]tetradeca-1(13),2,4,7,9,11-hexaene](/img/structure/B12641130.png)
![tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12641138.png)
![N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine;hydrochloride](/img/structure/B12641139.png)
![N-[8-hydroxy-2,2-dimethyl-6-[(4-nitrophenyl)methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12641149.png)
